molecular formula C12H19N B1295800 2-(2-Adamantylidene)ethanamine CAS No. 59807-54-4

2-(2-Adamantylidene)ethanamine

Cat. No.: B1295800
CAS No.: 59807-54-4
M. Wt: 177.29 g/mol
InChI Key: ZBAAIPQSHIKBQA-UHFFFAOYSA-N
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Description

2-(2-Adamantylidene)ethanamine is an organic compound that features an adamantane core with an exocyclic double bond and an ethanamine group. Adamantane derivatives are known for their unique structural properties, which include high thermal stability and resistance to chemical degradation. These properties make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Adamantylidene)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Adamantylidene)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium tetrahydridoaluminate, sodium borohydride.

    Solvents: Ethoxyethane (diethyl ether), toluene.

Major Products

    Oxidation: Adamantylidene ketones, carboxylic acids.

    Reduction: Saturated adamantane derivatives.

    Substitution: Various substituted adamantane derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Adamantylidene)ethanamine involves its interaction with molecular targets through its adamantane core and ethanamine group. The adamantane core provides structural stability, while the ethanamine group can interact with biological receptors or enzymes. The compound’s effects are mediated through pathways involving these molecular interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-adamantylidene)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h1,8-11H,2-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAAIPQSHIKBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3=CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975213
Record name 2-(Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59807-54-4, 59807-56-6
Record name Ethanamine, 2-tricyclo(3.3.1.1(sup 3,7))decylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Tricyclo(3.3.1.1(3,7))dec-2-ylideneethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC282468
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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